Propylsilanetriyl triacetate
Overview
Description
Propylsilanetriyl triacetate is a clear, colorless liquid with a pungent odor. It is a tri-functional silane that contains three acetyl groups and a propyl group attached to a silicon atom. The molecular formula of this compound is C11H20O6Si, and its molecular weight is 276.36 g/mol . This compound is used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
Acetate must be converted to acetyl coenzyme A (acetyl-CoA) to be utilized, a process carried out by enzymes known as acyl-CoA short-chain synthetases . This metabolic pathway provides a sensitive measure of cellular energy charge and can be useful for fine-tuning anabolic and catabolic processes .
Action Environment
It’s worth noting that one source suggests that the compound may have an impact on the environment, specifically on the ozone layer in the upper atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylsilanetriyl triacetate can be synthesized through the reaction of trichloropropylsilane with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants to a temperature of around 60-80°C for several hours to ensure complete conversion . The reaction can be represented as follows:
[ \text{C3H7SiCl3} + 3 \text{CH3COOH} \rightarrow \text{C11H20O6Si} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of acetic anhydride as the acetylating agent and sulfuric acid as the catalyst is common in industrial production due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Propylsilanetriyl triacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form propylsilanetriol and acetic acid.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, typically at room temperature.
Condensation: Other silanes, often in the presence of a catalyst such as a base or acid.
Substitution: Nucleophiles such as amines or alcohols, usually under mild heating conditions.
Major Products
Hydrolysis: Propylsilanetriol and acetic acid.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Propylsilanetriyl triacetate has diverse applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and the preparation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Comparison with Similar Compounds
Propylsilanetriyl triacetate is compared with other similar compounds such as:
Triacetin: Used as a plasticizer and fuel additive. It has a similar acetyl group structure but lacks the silicon atom.
3-Aminopropyltriethoxysilane: Used in surface modification and as a coupling agent. It contains amino groups instead of acetyl groups.
This compound is unique due to its tri-functional silane structure, which allows it to form strong bonds with various substrates and undergo multiple types of chemical reactions, making it versatile in different applications.
Properties
IUPAC Name |
[diacetyloxy(propyl)silyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6Si/c1-5-6-16(13-7(2)10,14-8(3)11)15-9(4)12/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGZKEKMWBGTIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044608 | |
Record name | Propylsilanetriyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17865-07-5 | |
Record name | Silanetriol, 1-propyl-, 1,1,1-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17865-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylsilanetriyl triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriol, 1-propyl-, 1,1,1-triacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propylsilanetriyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyltriacetoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLSILANETRIYL TRIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46686Z3A9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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